N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide
Description
N-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropanamide is an achiral aromatic amide with a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. The compound features a 5-fluoro-2-methylphenyl group attached to a 2,2-dimethylpropanamide backbone, which may influence its steric and electronic properties (Figure 1).
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-9(13)7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCNBJHYPLJWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2,2-dimethylpropanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Agents
One of the primary applications of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is in the development of anticancer drugs. The compound's structure allows it to interact with various biological targets, making it a candidate for receptor tyrosine kinase (RTK) inhibitors. RTKs play crucial roles in cell signaling and are often implicated in cancer progression.
- Case Study : Research has indicated that modifications of similar compounds can lead to potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for tumor angiogenesis. For example, derivatives based on similar scaffolds have shown significant potency against VEGFR-2, suggesting that this compound could be optimized for similar effects .
1.2 Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders. Its ability to act as a neurokinin receptor antagonist positions it as a candidate for managing conditions such as schizophrenia or postmenopausal symptoms.
- Research Insight : Elinzanetant, a related compound, has shown efficacy as a combined neurokinin-1/-3 receptor antagonist, indicating that derivatives like this compound could similarly impact neurokinin signaling pathways .
Synthesis and Modification
The synthesis of this compound typically involves several key reactions that allow for the introduction of functional groups necessary for biological activity.
| Reaction Step | Description |
|---|---|
| Step 1 | Synthesis begins with the preparation of 5-fluoro-2-methylphenylamine. |
| Step 2 | The amine reacts with 2,2-dimethylpropanoyl chloride under controlled conditions to form the amide bond. |
| Step 3 | Purification is achieved through recrystallization or chromatography to yield the final product. |
These steps highlight the versatility in synthesizing this compound while considering factors such as yield, purity, and scalability for industrial applications.
3.1 Binding Affinity Assessments
To understand the pharmacodynamics of this compound, studies focusing on its binding affinity to various targets are critical. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed.
- Findings : Initial studies suggest that compounds with similar structures exhibit varying degrees of selectivity towards different kinases, which could be leveraged to enhance therapeutic efficacy while minimizing side effects.
3.2 Cytotoxicity Assays
Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | VEGFR-2 |
| Sunitinib | 6 | VEGFR-2 |
| Erlotinib | 147 | EGFR |
These results indicate that further optimization could yield compounds with improved potency compared to established drugs like sunitinib and erlotinib.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs of N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide, emphasizing substituent variations and molecular properties:
*Estimated based on substituent contributions.
Key Observations:
- Substituent Effects: The 5-fluoro and 2-methyl groups in the target compound contrast with halogens (e.g., iodine in , chlorine in ) or nitro groups in analogs.
- logP Trends : The target compound’s logP (2.73) is lower than iodinated analogs (e.g., 3.5 estimated for N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide), suggesting reduced lipophilicity compared to halogenated derivatives.
- Molecular Weight : The target compound is smaller (209.26 g/mol) than antitumor derivatives like compound 20a (593.70 g/mol), which may impact bioavailability and target selectivity.
Biological Activity
N-(5-fluoro-2-methylphenyl)-2,2-dimethylpropanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on current research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2,2-dimethylpropanamide. The reaction is conducted under controlled conditions using solvents like dichloromethane and may require catalysts to ensure high yield and purity. Following synthesis, purification methods such as recrystallization or chromatography are often employed to isolate the final product with optimal specifications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological effects. The precise pathways affected depend on the context in which the compound is applied.
Biological Activity
Research into the biological activity of this compound indicates potential applications in various fields:
- Pharmaceutical Research : The compound may serve as a lead structure for developing new drugs targeting specific biological pathways.
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit inhibitory effects on receptor tyrosine kinase (RTK) signaling pathways, which are crucial in cancer progression .
- Neuropharmacology : There is ongoing research into its effects on neurokinin receptors, which could have implications for treating conditions like anxiety and depression .
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of related compounds, providing insights into the potential efficacy of this compound:
-
Antitumor Activity : A study highlighted that certain derivatives showed significant antitumor activity by inhibiting specific kinases involved in cancer cell proliferation .
This table illustrates the comparative effectiveness of several compounds in inhibiting VEGFR-2 and their cytotoxicity against A431 cells.
Compound VEGFR-2 Inhibition Cytotoxicity (A431) 3 123.8 ± 29.0 193.1 ± 29.7 4 30.3 ± 5.0 45.1 ± 10.1 5 13.2 ± 1.7 44.1 6 38.9 ± 6.0 128.3 ± 20.2 - Pharmacological Evaluation : In vitro studies have shown that related compounds can modulate receptor activity, suggesting that this compound may influence neurotransmitter systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
